molecular formula C13H13N3O4 B2406352 dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 73500-16-0

dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2406352
CAS No.: 73500-16-0
M. Wt: 275.264
InChI Key: VJJJUFPCCWACER-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic versatility.

Biochemical Analysis

Biochemical Properties

1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

Molecular Mechanism

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Temporal Effects in Laboratory Settings

1,2,3-triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .

Dosage Effects in Animal Models

1,2,3-triazoles and their derivatives exhibit numerous biological activities and hold immense potential to significantly advance medicinal chemistry .

Metabolic Pathways

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Transport and Distribution

1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Subcellular Localization

1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the triazole ring with high regioselectivity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale cycloaddition reactions using automated reactors. The use of copper(I) catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
  • Dimethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate
  • 1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid

Uniqueness

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its dual ester functional groups, which provide additional sites for chemical modification. This enhances its versatility in synthetic applications and allows for the development of derivatives with tailored properties .

Properties

IUPAC Name

dimethyl 1-benzyltriazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJUFPCCWACER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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